L-Alanine hydrochloride

Catalog No.
S1894148
CAS No.
6003-05-0
M.F
C3H8ClNO2
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine hydrochloride

CAS Number

6003-05-0

Product Name

L-Alanine hydrochloride

IUPAC Name

(2S)-2-aminopropanoic acid;hydrochloride

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1

InChI Key

ILYVXUGGBVATGA-DKWTVANSSA-N

SMILES

CC(C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)O)N.Cl

L-Alanine hydrochloride is a hydrochloride salt of L-alanine, a non-essential amino acid pivotal in various biological processes. The compound has the chemical formula C₃H₈ClN₁O₂, and it appears as colorless crystals or a white crystalline powder. L-Alanine plays a crucial role in protein synthesis and is involved in glucose metabolism and nitrogen transport within the body. Its hydrochloride form enhances solubility, making it useful in various biochemical applications.

  • L-alanine hydrochloride has various applications in scientific research. It can be used as a substrate for enzymes like L-alanine aminopeptidase, which helps identify gram-negative bacteria [].
  • In some studies, it has been used as an inhibitor of enzymes like alanine transaminase and serine palmitoyltransferase, providing insights into cellular processes [, ].
  • Research on fish suggests L-alanine hydrochloride might stimulate taste receptors and influence metabolism [].
  • L-alanine hydrochloride is generally considered safe for research purposes [].
  • However, as with any chemical, it's important to handle it with care following appropriate laboratory safety protocols.

Biochemistry and Cell Biology

  • Building Block for Protein Synthesis

    L-alanine is one of the 20 naturally occurring amino acids that cells use to build proteins. Researchers can utilize L-AHC to study protein synthesis pathways and their regulation within cells. (Source: )

  • Metabolism Studies

    L-alanine plays a role in glucose and energy metabolism. L-AHC can be used to investigate these processes in cells and tissues, providing insights into cellular health and disease. (Source: )

Analytical Chemistry

  • Standard for Analytical Techniques

    Due to its well-defined properties, L-AHC serves as a standard in various analytical techniques like chromatography and spectroscopy. These techniques help researchers identify and quantify other molecules in a sample. (Source)

  • Chemical Synthesis Intermediate

    L-AHC can be a valuable intermediate for the synthesis of other molecules, including certain pharmaceuticals. Researchers use it as a building block to create more complex compounds. (Source)

  • Transamination: L-Alanine can be synthesized from pyruvate through transamination, where the amino group is transferred from glutamate to pyruvate, forming L-alanine and α-ketoglutarate .
  • Decarboxylation: L-Alanine can also be produced by the decarboxylation of L-aspartate, facilitated by aspartate 4-decarboxylase .
  • Hydrolysis: In hydrothermal conditions, L-alanine can decompose through reactions such as decarboxylation and deamination, leading to various products depending on the reaction environment .
  • Strecker Synthesis: Racemic alanine can be synthesized through the Strecker reaction, involving the condensation of acetaldehyde with ammonium chloride in the presence of sodium cyanide .

L-Alanine is integral to numerous biological functions:

  • Protein Synthesis: As one of the 20 standard amino acids, it is incorporated into proteins during translation.
  • Energy Production: It participates in gluconeogenesis, where it serves as a substrate for glucose production in the liver.
  • Nitrogen Transport: It plays a role in the glucose-alanine cycle, facilitating nitrogen transport from muscle tissues to the liver .
  • Metabolic Pathways: L-Alanine is involved in metabolic pathways linked to glycolysis and the citric acid cycle, contributing to energy balance and amino acid metabolism .

L-Alanine hydrochloride can be synthesized through various methods:

  • Chemical Synthesis:
    • The reaction of L-chloropropionic acid with ammonia in aqueous solutions at elevated temperatures yields high-purity L-alanine .
    • The ammonolysis of 2-bromopropanoic acid also produces L-alanine .
  • Biological Synthesis:
    • Fermentation processes utilizing microorganisms can produce L-alanine from sugars or other carbon sources. This method often involves complex metabolic pathways that convert substrates into amino acids .
  • Hydrothermal Methods:
    • Recent studies indicate that hydrothermal conditions can facilitate the transformation of organic compounds into amino acids, including L-alanine .

L-Alanine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its solubility and compatibility with biological systems.
  • Nutritional Supplements: Commonly included in dietary supplements aimed at enhancing athletic performance and muscle recovery.
  • Food Industry: Employed as a flavor enhancer or stabilizer in food products.
  • Biochemical Research: Utilized in studies involving protein structure-function relationships and metabolic pathways.

Research on L-alanine interactions reveals its significance in metabolic processes:

  • Enzyme Interactions: L-Alanine acts as a substrate for enzymes such as alanine aminotransferase, which catalyzes its conversion back to pyruvate in the liver during gluconeogenesis .
  • Metabolic Regulation: Studies indicate that varying concentrations of alanine can influence metabolic pathways, demonstrating its role as a signaling molecule in cellular metabolism .

L-Alanine shares structural similarities with other amino acids but possesses unique characteristics that distinguish it:

CompoundStructureUnique Features
GlycineC₂H₅NO₂Simplest amino acid; lacks a chiral center.
L-ValineC₅H₁₁NO₂Branched-chain amino acid; essential for humans.
L-LeucineC₆H₁₃NO₂Another branched-chain amino acid; important for muscle repair.
L-SerineC₃H₇NO₃Contains a hydroxyl group; involved in phospholipid synthesis.

L-Alanine's unique properties include its non-essential status and significant role in nitrogen transport and energy metabolism, setting it apart from these similar compounds.

Sequence

A

Other CAS

6003-05-0

Dates

Modify: 2023-08-16

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